molecular formula C19H27N3O6 B1330044 Glutamyl-valyl-phenylalanine CAS No. 31461-61-7

Glutamyl-valyl-phenylalanine

Cat. No.: B1330044
CAS No.: 31461-61-7
M. Wt: 393.4 g/mol
InChI Key: FVGOGEGGQLNZGH-DZKIICNBSA-N
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Description

Glutamyl-valyl-phenylalanine (GVP) is a synthetic molecule composed of glutamic acid, valine, and phenylalanine. It is a dipeptide composed of gamma-glutamate and phenylalanine, and is a proteolytic breakdown product of larger proteins . It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase .


Synthesis Analysis

The synthesis of GVP involves two different biosynthetic pathways. The first pathway consists of two steps. In the first step, γ-Glu-Val (γ-EV) is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p)2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG). This reaction is carried out mainly by the (Dug2p-Dug3p)2 complex .


Molecular Structure Analysis

The molecular formula of GVP is C19H27N3O6 . It is a dipeptide composed of gamma-glutamate and phenylalanine . The structure of GVP is determined by the arrangement of these amino acids and the peptide bonds that connect them.


Chemical Reactions Analysis

GVP is involved in several chemical reactions. It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . Moreover, it can be produced in yeast as products of several physiologically important reactions .


Physical And Chemical Properties Analysis

GVP is a solid compound at room temperature . It is stable under normal conditions and does not react with strong oxidizing agents .

Scientific Research Applications

Impact on Protein Synthesis

Glutamine, a component of Glutamyl-valyl-phenylalanine, is known to significantly stimulate protein synthesis in various cellular systems, including normal and neoplastic cells. Studies have demonstrated that glutamine facilitates the incorporation of amino acids like phenylalanine into proteins of human tissue cultures and Ehrlich ascites tumor cells, highlighting its critical role in protein formation and cellular metabolism (Rabinovitz, Olson, & Greenberg, 1959).

Metabolic Profiling and Insulin Resistance

Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine (components of this compound), and metabolic diseases such as insulin resistance and type 2 diabetes. Studies indicate significant variations in the levels of these amino acids in insulin-resistant subjects, suggesting their potential role in metabolic dysregulation and disease pathogenesis (Palmer et al., 2015).

Influence on Taste Perception

The gamma-glutamyl derivatives of certain amino acids, including phenylalanine and valine, have been studied for their impact on taste. Gamma-glutamylization of these amino acids can reduce bitterness and enhance sourness, indicating potential applications in food science and industry (Suzuki, Kajimoto, & Kumagai, 2002).

Enzymatic Synthesis and Applications

The enzymatic synthesis of gamma-glutamyl-phenylalanine using bacterial gamma-glutamyltranspeptidase has been explored, with potential applications in biotechnology and food industries. This research opens avenues for the biocatalytic production of gamma-glutamyl compounds, which have several industrial applications (Chi et al., 2017).

Nitrogen Metabolism in Plants

Studies on nitrogen recycling in plants, specifically in the phenylpropanoid metabolic pathway, have shed light on the role of phenylalanine in this process. Research demonstrates that the ammonium ion produced from phenylalanine is assimilated and recycled, highlighting its significance in plant nitrogen metabolism (Singh, Lewis, & Towers, 1998).

Mechanism of Action

Target of Action

Glu-Val-Phe, also known as H-GLU-VAL-PHE-OH or Glutamyl-valyl-phenylalanine, is a tripeptide that has been found to interact with several targets within the body. One of the primary targets of Glu-Val-Phe is the calcium-sensing receptor (CaSR) . This receptor plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Glu-Val-Phe interacts with its targets through a process known as post-translational arginylation . This process involves the addition of an arginine residue to the N-terminal of proteins, which can lead to their rapid degradation . In the case of the CaSR, the kokumi-active γ- [Glu] (n=1,2) -Phe/-Met/-Val at concentrations of 2.5–10 mM would trigger the release of cholecystokinin (CCK) and glucagon-like peptide 1 (GLP-1) by activating the receptor .

Biochemical Pathways

The action of Glu-Val-Phe affects several biochemical pathways. One of the key pathways influenced by this compound is the glutamate dehydrogenase (GDH) pathway . GDH is an enzyme that plays a significant role at the junction of carbon and nitrogen assimilation pathways . It releases ammonia in a reversible NAD (P) + -dependent oxidative deamination of glutamate that yields 2-oxoglutarate (2OG) .

Pharmacokinetics

It’s known that glu-val-phe is rapidly absorbed and eliminated, suggesting that taking it as a supplement is safe without affecting its own levels or serum levels of other amino acids .

Result of Action

The action of Glu-Val-Phe results in several molecular and cellular effects. For instance, it can lead to the rapid degradation of certain proteins, particularly those with a N-terminal arginine residue . Additionally, it can stimulate the release of hormones such as CCK and GLP-1, which play important roles in digestion and glucose homeostasis .

Action Environment

The action, efficacy, and stability of Glu-Val-Phe can be influenced by various environmental factors. For example, the presence of calcium ions in the environment can affect the interaction of Glu-Val-Phe with the CaSR . .

Biochemical Analysis

Biochemical Properties

Glutamyl-valyl-phenylalanine is a proteolytic breakdown product of larger proteins. It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . This interaction with enzymes and proteins is crucial for its function in biochemical reactions.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGOGEGGQLNZGH-DZKIICNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953473
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31461-61-7
Record name Glutamyl-valyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of interaction between Glu-Val-Phe and DPP-IV is still under investigation, research suggests that it acts as a competitive inhibitor. [] This means it likely binds to the active site of DPP-IV, preventing the enzyme from interacting with its natural substrates. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibiting DPP-IV can therefore lead to increased levels of active GLP-1, which in turn stimulates insulin secretion and improves glucose tolerance. []

ANone: Glu-Val-Phe is a tripeptide composed of L-glutamic acid, L-valine, and L-phenylalanine residues.

    ANone: Specific studies detailing the stability of Glu-Val-Phe under different temperatures, pH levels, or storage conditions are not available in the provided research excerpts.

    A: In vitro studies using Caco-2 intestinal epithelial cells demonstrated that a fraction enriched with Glu-Val-Phe significantly reduced DPP-IV activity. [] This finding supports the potential of Glu-Val-Phe as a DPP-IV inhibitor.

    A: Yes, an oral glucose tolerance test (OGTT) in ICR mice showed that the fraction containing Glu-Val-Phe significantly attenuated the rise in serum glucose levels compared to a control group. [] This result suggests that Glu-Val-Phe might contribute to improved glucose control in vivo.

    A: The IC50 value of Glu-Val-Phe for DPP-IV inhibition was determined to be 525.56 µM. []

    A: Yes, along with Glu-Val-Phe, two other peptides, Ala-Val-Phe and Gly-Val-Phe, were also identified from the same source and exhibited DPP-IV inhibitory activity, although with higher IC50 values. [] This suggests that the presence of valine and phenylalanine might be important for the inhibitory effect.

    A: The discovery of Glu-Val-Phe as a potential DPP-IV inhibitor from a natural source like bonito stock residue holds promise for developing new therapeutic strategies for managing type 2 diabetes. [] Further research is needed to fully characterize its properties, safety profile, and efficacy in clinical settings.

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